3-Methylpimelic acid

Description

Contextualization within Branched-Chain Dicarboxylic Acids

3-Methylpimelic acid is classified as a branched-chain dicarboxylic acid. nih.gov Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). The "branched-chain" designation refers to the presence of a methyl group (CH3) attached to the main carbon chain of the molecule. ontosight.aiwikipedia.org In the case of this compound, this methyl group is located on the third carbon atom of the pimelic acid backbone.

Branched-chain dicarboxylic acids are a diverse class of molecules found in various biological systems, from bacteria to humans. wikipedia.org They play roles in a range of metabolic processes, and their analysis in biological fluids can provide valuable insights into health and disease. nih.gov

Research Landscape and Significance in Biochemical Studies

The study of this compound is particularly significant in the context of several inborn errors of metabolism. Research has demonstrated its accumulation in individuals with specific genetic disorders affecting fatty acid and amino acid metabolism.

One of the most well-documented associations is with Adult Refsum Disease (ARD) , a disorder characterized by the accumulation of phytanic acid due to a deficiency in the enzyme phytanoyl-CoA hydroxylase. caymanchem.comnih.gov In these patients, an alternative metabolic route, known as omega-oxidation followed by beta-oxidation, becomes more active, leading to the formation and excretion of 3-methyladipic acid, a related dicarboxylic acid. caymanchem.comnih.govresearchgate.net The study of this compound and its metabolites provides a window into these alternative metabolic pathways.

Furthermore, elevated levels of methyl-branched dicarboxylic acids, including a compound identified as 4-methylpimelic acid, have been detected in the amniotic fluid and urine of individuals with propionic acidemia and methylmalonic acidemia . nih.gov These findings suggest that the accumulation of these compounds is a consequence of the buildup of propionyl-CoA, a key intermediate in the metabolism of several amino acids and odd-chain fatty acids. nih.gov

The table below summarizes key research findings related to this compound and similar branched-chain dicarboxylic acids in biochemical studies:

| Metabolic Disorder | Key Findings | Significance | References |

| Adult Refsum Disease (ARD) | Increased excretion of 3-methyladipic acid, a metabolite of phytanic acid. | Provides insight into alternative fatty acid oxidation pathways when the primary pathway is blocked. | caymanchem.comnih.govresearchgate.net |

| Propionic Acidemia | Identification of 3-methyladipic, 4-methylpimelic, and 4-methylsuberic acids in amniotic fluid and urine. | Indicates accumulation of propionyl-CoA and its subsequent metabolism into these dicarboxylic acids. | nih.gov |

| Methylmalonic Acidemia | Elevated levels of methyl-branched dicarboxylic acids in urine. | Similar to propionic acidemia, points to a block in the metabolic pathway of propionyl-CoA. | nih.gov |

The detection and quantification of this compound and other branched-chain dicarboxylic acids are typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). nih.govmtoz-biolabs.com These methods offer high sensitivity and specificity, allowing for the accurate measurement of these compounds in biological samples like urine and amniotic fluid. nih.govmtoz-biolabs.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10200-31-4 |

|---|---|

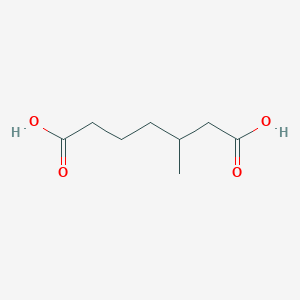

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

3-methylheptanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-6(5-8(11)12)3-2-4-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

NXDCNRPLRGMKHU-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)O)CC(=O)O |

Canonical SMILES |

CC(CCCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Production Methodologies for 3 Methylpimelic Acid

Established Synthetic Routes for 3-Methylpimelic Acid

The laboratory synthesis of this compound can be accomplished through several established chemical routes, often involving multi-step reactions starting from readily available precursors. These methods provide controlled ways to construct the seven-carbon dicarboxylic acid backbone with the desired methyl branch.

Specific Chemical Reaction Pathways

Two notable pathways for the synthesis of this compound are the oxidation of citronellol (B86348) and a route involving a malonic ester derivative.

One effective method involves the oxidation of (S)-β-citronellol. tandfonline.comtandfonline.com This process utilizes ozonolysis followed by an oxidative work-up with a Jones reagent to cleave the alkene bond within the citronellol molecule and oxidize the resulting fragments to carboxylic acids, yielding (S)-3-methyladipic acid. tandfonline.com This approach is valued for its use of a readily available and relatively inexpensive chiral starting material, allowing for the production of the enantiomerically pure compound on a large scale. tandfonline.com

Another synthetic strategy begins with (±)-β-methyl-δ-valerolactone (MVL). rsc.org This pathway involves the hydrolysis and subsequent decarboxylation of a malonic ester derivative to form this compound. rsc.org This method is integral to creating specific diacid components for polymerization reactions, such as the synthesis of certain poly(ester-amide)s. rsc.org

Precursors and Intermediate Formation in Laboratory Synthesis

The synthesis of this compound relies on specific precursors and the controlled formation of key intermediates.

In the route starting from (S)-β-citronellol, the primary precursor is the citronellol itself. tandfonline.com The key intermediate formed after ozonolysis is an ozonide, which is then subjected to an oxidative work-up to yield the final diacid product. tandfonline.com

The synthesis beginning with (±)-β-methyl-δ-valerolactone (MVL) involves a more complex series of precursors and intermediates. rsc.org The initial step is the treatment of MVL with hydrobromic acid (HBr) in acetic acid, followed by Fischer esterification, to produce a primary bromide intermediate. rsc.org This bromide is then reacted with diethyl malonate in the presence of a base like sodium ethoxide to form a malonic ester derivative (compound 5 in the described scheme). rsc.org The final step involves the hydrolysis of the ester groups and subsequent decarboxylation of the malonic acid derivative to yield this compound. rsc.org

| Synthetic Pathway | Key Precursor(s) | Key Intermediate(s) | Final Product |

|---|---|---|---|

| Oxidation of Citronellol | (S)-β-Citronellol | Ozonide | (S)-3-Methyladipic Acid (related to this compound) tandfonline.com |

| Malonic Ester Synthesis | (±)-β-methyl-δ-valerolactone (MVL), Diethyl malonate | Primary bromide, Malonic ester derivative | This compound rsc.org |

Biosynthetic and Enzymatic Approaches for Dicarboxylic Acid Production

While specific microbial synthesis pathways for this compound are not extensively documented, general strategies for producing dicarboxylic acids (DCAs) using microorganisms and enzymes are well-established and offer potential routes. nih.govacs.org These bio-based methods are gaining attention as sustainable alternatives to traditional chemical synthesis. nih.govresearchgate.net

Microbial Synthesis Strategies for Related Dicarboxylic Acids

Microorganisms like Escherichia coli and various yeast species, including Candida tropicalis and Saccharomyces cerevisiae, have been engineered for dicarboxylic acid production. acs.orgnih.govresearchgate.netgoogle.com These strategies typically involve harnessing and modifying native metabolic pathways or introducing heterologous enzymes to convert renewable feedstocks like glucose or fatty acids into DCAs. nih.govresearchgate.net

A common approach is to utilize the cell's fatty acid metabolism. frontiersin.org For instance, alkanes or fatty acids can be terminally oxidized by cytochrome P450 monooxygenases to form ω-hydroxy fatty acids. nih.govnih.gov These intermediates are then further oxidized by alcohol and aldehyde dehydrogenases to yield the corresponding α,ω-dicarboxylic acid. nih.govmdpi.com The efficiency of this process can be enhanced by engineering the microbial host to increase the metabolic flux towards the desired DCA product while weakening competing pathways like β-oxidation. acs.org

Another promising strategy is the reverse β-oxidation (rBOX) pathway, which elongates shorter carbon chains to build the backbones of longer-chain dicarboxylic acids. nih.gov This synthetic pathway can be engineered into microbial hosts to produce a variety of chemicals from simple precursors like acetyl-CoA. nih.gov

Enzymatic Systems for Carbon Chain Elongation and Modification

Several key enzyme classes are central to the biological production of dicarboxylic acids.

Cytochrome P450 (CYP) Enzymes : These enzymes are crucial for the ω-oxidation pathway. nih.gov They catalyze the initial hydroxylation of the terminal methyl group of a fatty acid, which is the first step in converting it to a dicarboxylic acid. nih.govgoogle.com Mutant P450 enzymes have been developed to improve the efficiency of this reaction. google.com

3-Ketoacyl-CoA Thiolases (KAT) : Thiolases are essential for carbon chain elongation via the reverse β-oxidation pathway. researchgate.net They catalyze the Claisen condensation reaction, which links two acyl-CoA molecules to form a longer β-ketoacyl-CoA. researchgate.netresearchgate.net Engineering these enzymes to have higher stability and substrate specificity is a key area of research to improve DCA production. researchgate.netresearchgate.net

Laccases : These enzymes can be used for the oxidative cleavage of specific fatty acids to produce dicarboxylic acids. For example, laccase can transform hydroxy or oxo fatty acids into dicarboxylic acids by cleaving carbon-carbon double bonds or other functional groups. tandfonline.com

Dehydrogenases : Alcohol dehydrogenases and aldehyde dehydrogenases are vital for the final steps of the ω-oxidation pathway, converting the ω-hydroxy group into a carboxyl group to complete the formation of the dicarboxylic acid. nih.govmdpi.com

| Enzyme System | Function | Relevance to Dicarboxylic Acid Synthesis |

|---|---|---|

| Cytochrome P450 (CYP) Monooxygenases | Terminal oxidation of alkanes and fatty acids | Initiates the conversion of monocarboxylic acids to dicarboxylic acids. nih.govgoogle.com |

| 3-Ketoacyl-CoA Thiolase (KAT) | Carbon chain elongation via Claisen condensation | Key enzyme in the reverse β-oxidation pathway for building longer carbon chains. researchgate.net |

| Laccase | Oxidative cleavage of fatty acids | Can produce dicarboxylic acids from unsaturated hydroxy or oxo fatty acids. tandfonline.com |

| Alcohol/Aldehyde Dehydrogenases | Oxidation of alcohol and aldehyde groups | Completes the synthesis of dicarboxylic acids in the ω-oxidation pathway. nih.govmdpi.com |

Synthesis of this compound Derivatives and Analogs

This compound serves as a building block for the synthesis of more complex molecules, including polymers and biologically relevant analogs.

A key application is in polymer chemistry. For instance, this compound (referred to as 6-OH) is a precursor for the diacid chloride, 6-Cl, which is used to synthesize specific poly(ester-amide)s (PEAs). rsc.org The diacid is first treated with a reagent like thionyl chloride to convert the carboxylic acid groups into more reactive acid chlorides. rsc.org This derivative can then be reacted with a diamidodiol to form an alternating copolymer, such as PEA-2,7-Me. rsc.org

Furthermore, derivatives can be created by modifying the functional groups on the pimelic acid backbone. An example is 2,6-Diamino-3-methylpimelic acid, an analog that incorporates amino groups at the 2 and 6 positions. ontosight.ai While specific synthesis routes for this particular compound are not detailed in the provided context, the synthesis of similar amino acid derivatives often involves methods like diethyl acetamidomalonate condensation with appropriate arylmethyl halides, followed by hydrolysis and decarboxylation. researchgate.net Such derivatives, with their amino and carboxyl groups, have the potential to form peptide bonds and may be investigated for applications in biochemistry and medicinal chemistry. ontosight.ai

Synthesis of Related Esters (e.g., Epoxy-Methyladipic Esters)

The synthesis of esters derived from or related to this compound expands its utility. A specific example mandated for discussion is the synthesis of epoxy-methyladipic esters.

Research has detailed the synthesis of 2,3-epoxy-3-methyladipic esters through a Darzens glycidic ester condensation. oup.comoup.com This reaction involves condensing esters of levulinic acid and monochloroacetic acid. oup.com The process has been successfully carried out using condensing agents such as potassium tert-butoxide and sodium amide, yielding a variety of dialkyl 2,3-epoxy-3-methyladipates. oup.comoup.com While effective, the reported yields were noted as being poor. oup.com The resulting epoxy esters were identified as potentially useful as stabilizing plasticizers for polyvinyl chloride. oup.com

A more general and widely applicable method for creating epoxy esters (glycidyl esters) from carboxylic acids involves their reaction with epichlorohydrin (B41342). The process can proceed by reacting an alkali metal salt of a carboxylic acid with an excess of epichlorohydrin in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt. google.com Alternatively, a fatty acid can be directly reacted with an epoxy compound like epichlorohydrin, often in a multi-step process to first form a liquid epoxy resin which is then esterified. google.com This methodology could be directly applied to this compound to produce glycidyl (B131873) 3-methylpimelate, an epoxy ester of the parent acid.

Strategies for Incorporating Additional Functional Groups

Introducing additional functional groups onto the this compound backbone is a key strategy for creating novel molecules with specialized properties for use as chemical intermediates and building blocks. lookchem.com The two terminal carboxylic acid groups already provide sites for reactions like amidation and esterification, but further modification of the carbon chain creates even more versatile compounds.

One example is the incorporation of amino groups, resulting in 2,6-Diamino-3-methylpimelic acid . ontosight.ai This compound features a heptanedioic acid backbone with amino groups at the C2 and C6 positions and a methyl group at the C3 position. ontosight.ai The presence of both amino and carboxyl functional groups makes this molecule an interesting candidate for forming peptide bonds and for potential applications in biochemistry and medicinal chemistry. ontosight.ai

Another modification strategy is the introduction of a ketone function, as seen in 4-Acetyl-4-methylheptanedioic acid . lookchem.com This molecule, also known as 4-acetyl-4-methylpimelic acid, serves as a key intermediate in the synthesis of new pharmaceutical compounds and as a precursor for specialty polymers. lookchem.com Its utility as a building block in organic synthesis stems from the unique reactivity conferred by the acetyl group in combination with the dicarboxylic acid structure. lookchem.com

Stereochemical Aspects and Their Research Significance

Enantiomerism and Chirality of 3-Methylpimelic Acid

This compound possesses a single chiral center at the third carbon atom, the point of attachment for the methyl group. The presence of this stereocenter means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-3-Methylpimelic acid and (S)-3-Methylpimelic acid, according to the Cahn-Ingold-Prelog priority rules.

The two enantiomers have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they will rotate plane-polarized light in equal but opposite directions. Their interactions with other chiral molecules, including biological receptors and enzymes, are expected to be different, a critical factor in their potential biochemical significance.

Stereoselective Synthesis and Analytical Resolution of Enantiomers

Detailed and specific methods for the stereoselective synthesis of either (R)-3-Methylpimelic acid or (S)-3-Methylpimelic acid have not been reported in the available scientific literature. In principle, such syntheses could be achieved through various established methodologies in asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor. However, the application of these methods to this compound has not been documented.

Similarly, there is a lack of published methods for the analytical resolution of racemic this compound. General techniques for separating enantiomers, such as the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization, or chiral chromatography (e.g., HPLC with a chiral stationary phase), could theoretically be applied. The absence of specific protocols in the literature suggests that this area remains unexplored.

Influence of Stereochemistry on Biochemical Recognition and Interactions

The differential interaction of enantiomers with biological systems is a fundamental principle in pharmacology and biochemistry. It is highly probable that the (R) and (S) enantiomers of this compound would exhibit distinct biological activities due to the stereospecific nature of enzyme active sites and cellular receptors. However, no studies investigating the specific biochemical recognition or interactions of the individual stereoisomers of this compound have been found. Research into how the stereochemistry of this compound influences its metabolic pathways, receptor binding, or any potential therapeutic or toxic effects has not been published.

Advanced Analytical Methodologies for Detection and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry offers high sensitivity and specificity, making it the gold standard for the analysis of small molecules like 3-methylpimelic acid in complex biological samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical tool for the detection and quantification of organic acids. This technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry. mtoz-biolabs.com UPLC-MS/MS provides highly sensitive and accurate measurements, making it suitable for detecting low concentrations of metabolites in various biological samples, including blood, urine, and tissues. mtoz-biolabs.com The rapid and efficient nature of this method, often involving optimized sample preparation, allows for quick processing of samples. mtoz-biolabs.com

In the context of metabolomics, UPLC systems are often coupled with high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, to achieve comprehensive metabolic profiling. nih.govnih.gov For the analysis of organic acids, reversed-phase liquid chromatography is a common separation strategy. nih.gov The mobile phases typically consist of an aqueous solution with a small percentage of organic solvent and an acid modifier, like formic acid, to ensure proper ionization of the analytes. nih.gov

A typical UPLC-MS/MS workflow for organic acid analysis involves:

Sample Preparation: Simple dilution or protein precipitation for biofluids like urine or plasma.

Chromatographic Separation: Injection of the prepared sample onto a UPLC column (e.g., a C18 column) for separation of the analytes. nih.gov

Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer for ionization (commonly via electrospray ionization - ESI) and detection. ebi.ac.uk Tandem mass spectrometry (MS/MS) is then used for specific and sensitive quantification by monitoring specific precursor-to-product ion transitions.

The high sensitivity of UPLC-MS/MS allows for the detection of metabolites at very low concentrations, often in the nanomolar range. nih.gov This makes it an invaluable tool in clinical diagnostics and metabolic research for identifying and quantifying biomarkers associated with various diseases.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds, including organic acids. nih.gov For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. nih.govtohoku.ac.jp This typically involves converting the carboxylic acid groups into more volatile esters or silyl (B83357) ethers. tohoku.ac.jp

A standard GC-MS workflow for organic acid profiling includes the following steps:

Extraction: Organic acids are extracted from the biological matrix (e.g., urine) using organic solvents like ethyl acetate (B1210297) and diethyl ether. tohoku.ac.jp

Derivatization: The extracted and dried residue is derivatized to make the organic acids suitable for GC analysis. tohoku.ac.jp

GC Separation: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. uva.nl

MS Detection: The separated compounds are then ionized (typically by electron ionization) and detected by the mass spectrometer, which provides a unique fragmentation pattern for each compound, aiding in its identification. uva.nl

GC-MS offers high separation efficiency and provides detailed structural information from the mass spectra, which can be compared against established libraries for compound identification. nih.gov It has been widely used for screening inborn errors of metabolism by analyzing the profile of organic acids in urine. nih.govtohoku.ac.jp In such studies, numerous organic acids, including various dicarboxylic acids, can be identified and quantified in a single run. researchgate.net

Table 1: Comparison of UPLC-MS/MS and GC-MS for this compound Analysis

| Feature | UPLC-MS/MS | GC-MS |

| Sample Preparation | Minimal, often dilution or precipitation | Requires extraction and derivatization |

| Analysis Time | Generally faster per sample | Can be more time-consuming due to derivatization |

| Sensitivity | Very high, often in the low nM range nih.gov | High, but can be limited by derivatization efficiency |

| Specificity | High, especially with MS/MS | High, with characteristic fragmentation patterns |

| Compound Coverage | Broad, suitable for a wide range of polarities | Best for volatile or derivatizable compounds |

| Primary Application | Targeted quantification and untargeted metabolomics mtoz-biolabs.comanimbiosci.org | Comprehensive organic acid profiling, screening for IEMs tohoku.ac.jpresearchgate.net |

This table provides a general comparison of the two techniques for the analysis of organic acids like this compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool in untargeted metabolomics research, enabling the comprehensive screening and identification of a vast number of metabolites in biological samples. nih.govanimbiosci.org This approach is particularly valuable for discovering novel biomarkers and gaining deeper insights into metabolic pathways. nih.govfrontiersin.org

LC-HRMS instruments, such as those based on Time-of-Flight (TOF) or Orbitrap technology, provide highly accurate mass measurements, which facilitate the determination of the elemental composition of unknown compounds. nih.govfrontiersin.org This high resolving power allows for the separation of ions with very similar mass-to-charge ratios, which is crucial in complex biological matrices. animbiosci.org

In the context of this compound and related metabolites, LC-HRMS can be used to:

Identify the compound in complex mixtures: By matching the accurate mass and retention time to that of a reference standard. ebi.ac.uk

Perform untargeted metabolomics studies: To compare the metabolic profiles of different biological groups (e.g., healthy vs. diseased) and identify dysregulated pathways where this compound might be involved. nih.govanimbiosci.org

Elucidate fragmentation patterns: High-resolution MS/MS experiments can provide detailed structural information for confident metabolite identification. uqam.ca

The vast amount of data generated in untargeted LC-HRMS studies necessitates the use of advanced chemometric and bioinformatic tools for data processing, statistical analysis, and metabolite identification. animbiosci.org

Other Chromatographic and Spectroscopic Methods in Research Contexts

While chromatography-mass spectrometry techniques are dominant, other methods have also been applied in specific research contexts for the analysis of organic acids.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For organic acids, HPLC analysis is often performed using ion-exchange, ion-exclusion, or reversed-phase columns. shimadzu.com

Detection in HPLC can be achieved through various means, with UV detection at low wavelengths (around 200-210 nm) being a common method for detecting the carboxyl group of organic acids. shimadzu.com However, this method can lack specificity. To improve sensitivity and specificity, post-column derivatization or the use of more selective detectors can be employed.

While HPLC with UV detection is a viable option, its sensitivity and specificity are generally lower compared to mass spectrometric detection. Therefore, for complex biological samples where numerous interfering compounds may be present, LC-MS methods are preferred.

Ion chromatography, encompassing both ion-exclusion and ion-exchange chromatography, provides alternative separation mechanisms for organic acids based on their ionic properties. shimadzu.com

Ion-Exclusion Chromatography (IEC): This technique is particularly well-suited for separating weak organic acids from strong inorganic acids. shimadzu.comdiduco.com The separation is based on the principle of Donnan exclusion, where highly ionized strong acids are excluded from the pores of the stationary phase (a cation exchange resin in the H+ form) and elute early, while weaker organic acids can penetrate the pores to varying degrees based on their pKa values and are thus retained and separated. shimadzu.com This method is often used for the analysis of organic acids in food and beverage samples, as well as in industrial and environmental applications. gcms.czphenomenex.com

Ion-Exchange Chromatography (IEC): In this mode, organic acids, which are anionic at appropriate pH values, are separated on an anion-exchange column. creative-biostructure.comalmerja.comreachdevices.com The retention of the organic acids is based on their electrostatic interactions with the positively charged stationary phase. creative-biostructure.comlibretexts.org Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase. almerja.com Ion-exchange chromatography can offer high resolution for complex mixtures of organic acids. researchgate.net

Method Development for Research Sample Analysis

Within the academic research landscape, the continuous refinement of analytical methods for this compound is paramount. This involves a meticulous optimization of the entire analytical process, from the initial sample handling to the final instrumental analysis, to guarantee the production of high-fidelity, reproducible data.

The successful analysis of this compound in biological fluids and tissues, such as urine, plasma, and solid tissues, is critically dependent on the sample preparation phase. The primary objectives of this stage are to eliminate interfering substances, enrich the concentration of this compound, and chemically modify it to be compatible with the analytical instrumentation.

A prevalent methodology involves an initial acidification of the biological sample, which is a crucial step for protonating the carboxylic acid groups of this compound, thereby increasing its solubility in organic solvents. This is typically followed by an extraction step to isolate the organic acids from the aqueous matrix. Liquid-liquid extraction (LLE) is a commonly used technique, often employing solvents like ethyl acetate. After extraction, the organic solvent is evaporated.

To enable the analysis of non-volatile compounds like this compound by gas chromatography (GC), a derivatization step is essential. This chemical modification increases the volatility and thermal stability of the analyte. A widely adopted derivatization technique is silylation, which involves reacting the sample extract with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). This process converts the carboxylic acid functional groups into their more volatile trimethylsilyl (B98337) (TMS) esters.

Solid-phase extraction (SPE) presents a more advanced alternative to LLE, offering the potential for improved recovery rates and the generation of cleaner sample extracts. The optimization of SPE involves the careful selection of a suitable sorbent material and the appropriate elution solvents to ensure maximal recovery of this compound while minimizing interferences from the sample matrix.

The selection of an appropriate internal standard is a critical component of method optimization. Ideally, a stable, isotopically labeled version of the analyte, such as this compound-d3, is used. This standard closely mimics the behavior of the endogenous this compound throughout the extraction and derivatization processes, allowing for accurate correction of any analyte loss during sample preparation.

| Technique | Principle | Typical Solvents/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Ethyl acetate, Diethyl ether | Simple, low cost. | Can be labor-intensive, may form emulsions, potential for analyte loss. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | C18, Anion exchange sorbents; Methanol, Acetonitrile for elution. | High recovery, cleaner extracts, potential for automation. | Higher cost of consumables, requires method development for sorbent and solvent selection. |

| Protein Precipitation | Removal of proteins from plasma or tissue homogenates. | Acetonitrile, Methanol, Trichloroacetic acid | Quick and easy for deproteinization. | May not remove all interferences, potential for co-precipitation of analyte. |

| Derivatization (Silylation) | Chemical modification of the analyte to increase volatility and thermal stability for GC analysis. | BSTFA + 1% TMCS, MTBSTFA | Enables analysis of non-volatile compounds by GC-MS. | Adds an extra step to the workflow, derivatizing reagents can be sensitive to moisture. |

The validation of an analytical method is a critical process that confirms its suitability for a specific analytical purpose. For the analysis of this compound, method validation encompasses a series of experiments designed to evaluate key performance characteristics. A primary goal of validation is to establish the method's reproducibility, which is the consistency of results obtained over different time points and by different analysts.

In an academic research context, method validation adheres to established scientific guidelines. The key parameters assessed during validation include:

Linearity and Range: This parameter defines the concentration range over which the analytical method provides results that are directly proportional to the analyte concentration. For gas chromatography-mass spectrometry (GC-MS) methods, calibration curves for this compound typically demonstrate linearity across a range that covers expected physiological and pathological concentrations.

Accuracy: Accuracy reflects the closeness of the measured concentration to the true concentration. It is commonly evaluated through spike-recovery experiments, where known quantities of this compound are added to a biological matrix. The percentage of the added amount that is successfully measured is then calculated, with typical acceptance criteria falling within the 85-115% range.

Precision: Precision measures the degree of variability among repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-assay precision (repeatability), which assesses variability within a single analytical run, and inter-assay precision (intermediate precision), which assesses variability across different runs, days, or analysts. For urinary organic acid analysis, RSD values below 15% are generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These parameters are particularly important for studies investigating conditions where this compound may be present at trace levels.

Specificity (Selectivity): Specificity is the ability of the method to measure this compound without interference from other compounds present in the sample. In GC-MS analysis, specificity is achieved through a combination of chromatographic separation, which resolves this compound from other structurally similar compounds, and the unique mass spectral fragmentation pattern of its derivatized form.

The long-term reproducibility of the analytical method is maintained through the implementation of standardized operating procedures (SOPs), routine instrument calibration, and the consistent use of quality control (QC) samples at various concentrations within each analytical batch.

| Parameter | Typical Acceptance Criteria | Example Finding for this compound Analysis |

|---|---|---|

| Linearity (r²) | > 0.99 | A calibration curve from 0.5 to 100 µM showed a coefficient of determination (r²) of 0.995. |

| Accuracy (% Recovery) | 85 - 115% | Spike-recovery experiments in urine at three concentration levels (low, medium, high) yielded mean recoveries of 92%, 95%, and 98%. |

| Intra-assay Precision (% RSD) | < 15% | The analysis of six replicates of a QC sample resulted in an RSD of 5.8%. |

| Inter-assay Precision (% RSD) | < 15% | The analysis of QC samples over five different days resulted in an RSD of 8.2%. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The LOQ for the TMS derivative of this compound was determined to be 0.2 µM in urine. |

| Specificity | No significant interfering peaks at the retention time of the analyte. | Chromatographic separation resolved this compound from its isomers and other dicarboxylic acids. Mass spectral analysis confirmed peak identity. |

Future Directions and Emerging Research Avenues

Advancements in Stereospecific Synthesis and Engineering

The development of methods for the stereospecific synthesis of chiral molecules is a cornerstone of modern chemistry, particularly for producing compounds with specific biological activities. wikipedia.org Enantioselective synthesis, which favors the formation of a specific enantiomer, is critical as different stereoisomers of a molecule can have vastly different biological effects. wikipedia.org While specific, scalable stereospecific syntheses for 3-Methylpimelic acid are not yet widely documented, progress in the synthesis of other chiral molecules provides a roadmap for future work.

Advanced strategies that could be applied include:

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids or sugars, and modifies them through a series of chemical reactions to arrive at the target chiral molecule.

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes with "privileged ligands" (e.g., BINOL, Salen) or organocatalysts, can induce the formation of one enantiomer over another with high efficiency. wikipedia.org For instance, copper-hydride (CuH) catalyzed hydroamination has been used for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov

Diastereoselective Reactions: This strategy often involves the use of a chiral auxiliary, an organic compound that is temporarily attached to the starting material to guide subsequent reactions to form a specific diastereomer. wikipedia.org The auxiliary is later removed to yield the desired enantiomerically enriched product. wikipedia.org

These established principles of stereospecific and enantioselective synthesis, which have been successfully applied to a wide range of complex molecules, represent a clear future direction for producing specific enantiomers of this compound for detailed biological evaluation. bucknell.eduorganic-chemistry.orgnih.govrsc.orgrsc.org

Table 1: Overview of Relevant Stereoselective Synthesis Strategies

| Synthesis Strategy | Description | Potential Application for this compound |

| Enantioselective Catalysis | Employs chiral catalysts to favor the formation of one enantiomer. Can involve metal-based catalysts or small organic molecules (organocatalysis). wikipedia.org | Development of a catalytic process starting from an achiral precursor to selectively produce either (R)- or (S)-3-Methylpimelic acid. |

| Chiral Auxiliary Use | A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is removed. wikipedia.org | An achiral precursor could be coupled to an auxiliary to control the introduction of the methyl group at the C3 position before removal. |

| Chiral Pool Synthesis | Starts with an inexpensive, enantiomerically pure natural product (e.g., an amino acid or sugar) and converts it to the target molecule. | A suitable, naturally occurring chiral molecule could be chemically modified through several steps to yield enantiopure this compound. |

Comprehensive Elucidation of Enzymatic Mechanisms in Related Pathways

The primary known metabolic context for this compound is the degradation of phytanic acid, a branched-chain fatty acid obtained from the diet. caymanchem.comhmdb.ca In individuals with certain metabolic disorders like Adult Refsum Disease, the standard α-oxidation pathway for phytanic acid is deficient. hmdb.canih.gov This leads to the activation of an alternative pathway, ω-oxidation, as a rescue mechanism. portlandpress.comnih.gov

The ω-oxidation of phytanic acid proceeds through several enzymatic steps:

ω-Hydroxylation: The process is initiated by a cytochrome P450 (CYP450) enzyme, which hydroxylates the terminal (ω) carbon of the phytanic acid molecule. nih.govnvkc.nlresearchgate.net Studies have identified several CYP450 isoforms, including CYP4F2, CYP4F3B, and CYP4A11, as being capable of this reaction in the liver. nvkc.nl

Dehydrogenation: The newly formed ω-hydroxyphytanic acid is then oxidized first to an aldehyde and subsequently to a dicarboxylic acid, known as phytanedioic acid. nvkc.nlresearchgate.net These steps are catalyzed by alcohol and aldehyde dehydrogenases, respectively. researchgate.netrsc.org

β-Oxidation: The resulting dicarboxylic acid can then be shortened from the ω-end via the β-oxidation pathway. portlandpress.comnvkc.nl

This compound arises as an intermediate during this subsequent β-oxidation of the larger dicarboxylic acid precursors. The process ultimately yields smaller, excretable molecules such as 3-methyladipic acid. caymanchem.comhmdb.carsc.org A comprehensive elucidation of this pathway requires characterizing the specific kinetics and substrate specificities of each enzyme involved in the conversion of phytanedioic acid down to its final metabolites. Future research will likely focus on purifying these enzymes and studying their activity with the various branched-chain dicarboxylic acid intermediates.

Table 2: Key Enzymes in the ω-Oxidation Pathway of Phytanic Acid

| Step | Enzyme Class | Specific Enzymes (Examples) | Function | Reference(s) |

| 1. ω-Hydroxylation | Cytochrome P450 Monooxygenase | CYP4A11, CYP4F2, CYP4F3B | Adds a hydroxyl group to the terminal carbon of phytanic acid. | nvkc.nl |

| 2. Oxidation to Aldehyde | Alcohol Dehydrogenase | Not fully specified for this pathway | Converts the ω-hydroxyl group to an aldehyde. | researchgate.netrsc.org |

| 3. Oxidation to Carboxylic Acid | Aldehyde Dehydrogenase | Not fully specified for this pathway | Converts the ω-aldehyde group to a carboxyl group, forming a dicarboxylic acid. | researchgate.netrsc.org |

| 4. Chain Shortening | β-Oxidation Enzymes | Acyl-CoA oxidases, hydratases, dehydrogenases, thiolases | Sequentially shorten the dicarboxylic acid chain from the ω-end. | portlandpress.com |

Application of Advanced Multi-Omic Technologies for System-Level Understanding

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for achieving a system-level understanding of complex biological processes. Metabolomics, the large-scale study of small molecules or metabolites, has been particularly valuable for identifying biomarkers and understanding metabolic reprogramming in diseases like cancer. frontiersin.orgnih.govmdpi.com

The application of these technologies to study this compound is an emerging research front. For instance, untargeted metabolomics has been used to identify alterations in metabolite levels in various cancers. In one study, this compound was identified as part of the intracellular lipid profile of MCF-7 breast cancer cells, and its abundance was altered following treatment with the chemotherapeutic agent doxorubicin (B1662922). This finding suggests a potential role for this metabolite in cancer cell metabolism and response to therapy.

Future research will likely expand on these findings by employing a more integrated multi-omics approach. By combining metabolomic data showing changes in this compound levels with proteomic data on enzyme expression and transcriptomic data on gene regulation, researchers can build comprehensive models of the metabolic pathways involved. This system-level view can help to elucidate the functional consequences of altered this compound levels and identify potential new targets for therapeutic intervention.

Exploration of Novel Biological Roles in Diverse Model Systems

While the role of this compound as a urinary biomarker in Refsum disease is established, research into its other potential biological functions is still in its infancy. The identification of this compound in different biological contexts suggests that it may have roles beyond being a simple metabolic overflow product.

An important area for future investigation is its role in cancer biology. The detection of this compound in MCF-7 breast cancer cells points towards its involvement in cancer-specific metabolic pathways. Future studies using cancer cell lines and animal models could explore whether this compound levels influence cancer cell proliferation, survival, or drug resistance.

Furthermore, as a branched-chain fatty acid, this compound belongs to a class of molecules with diverse biological activities. ebi.ac.uk For example, other branched-chain fatty acids have been shown to affect cellular processes in bacteria, such as motility and biofilm formation. ebi.ac.uk This opens up an entirely new avenue of research to investigate whether this compound has any signaling or regulatory roles in microorganisms, which could have implications for infectious disease research. Exploring its function in diverse model systems, from yeast to mammalian cell cultures and whole organisms, will be crucial for uncovering these novel biological roles.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Malonic ester route | 65–75 | ≥98% | Diastereomer separation |

| Carboxylation | 50–60 | 95–97% | Side reactions at high pH |

Basic Question: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point (literature range: 98–102°C) and assess polymorphic forms .

- Polarimetry : For chiral purity, measure specific rotation ([α]ᴅ²⁵) in ethanol; discrepancies ≥5% from literature values indicate contamination .

- Elemental Analysis : Carbon and hydrogen content should align with theoretical values (C: 54.54%, H: 7.95%) within ±0.3% error .

Advanced Question: How can researchers investigate the metabolic pathways of this compound in microbial systems?

Methodological Answer:

- Isotopic Labeling : Use -labeled this compound in tracer studies to map carbon flux via GC-MS .

- Enzyme Assays : Purify target enzymes (e.g., acyl-CoA synthetases) and measure kinetics (Kₘ, Vₘₐₓ) under varying pH (6.5–8.0) and temperature (25–37°C) .

- CRISPR Knockouts : Validate pathway relevance by deleting candidate genes (e.g., mmsA) and monitoring growth defects in minimal media .

Q. Key Data Contradictions :

- Conflicting reports on its role in β-oxidation pathways may arise from species-specific enzyme affinities. Replicate experiments in E. coli and Pseudomonas models to resolve discrepancies .

Advanced Question: What computational strategies predict the reactivity of this compound in enzymatic catalysis?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding free energies (ΔG) using AMBER or GROMACS with explicit solvent models to assess interactions with active sites .

- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify rate-limiting steps in decarboxylation reactions .

- Docking Studies : Use AutoDock Vina to screen against enzyme libraries (e.g., α-ketoacid dehydrogenases) and prioritize experimental targets .

Data Analysis: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, pKa)?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, excluding vendor-supplied values (e.g., Sigma-Aldrich) due to limited validation .

- Experimental Replication : Measure solubility in buffered solutions (pH 2–10) via gravimetric analysis and compare with literature using Bland-Altman plots .

- pKa Determination : Use potentiometric titration (0.1 M NaOH) with a glass electrode, ensuring ionic strength (I = 0.15 M KCl) matches prior studies .

Experimental Design: What protocols ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed Documentation : Record batch-specific data (e.g., solvent lot numbers, humidity during synthesis) to mitigate variability .

- Negative Controls : Include solvent-only and heat-inactivated enzyme controls in assays to rule out non-specific effects .

- Data Sharing : Deposit raw NMR, MS, and kinetic data in repositories like Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.